molecular formula C6H4BrFIN B11831463 6-Bromo-2-fluoro-3-iodoaniline

6-Bromo-2-fluoro-3-iodoaniline

Cat. No.: B11831463
M. Wt: 315.91 g/mol
InChI Key: WAXNKQAEXSZCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-fluoro-3-iodoaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common approach includes:

    Halogenation: Introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.

    Amination: Conversion of the halogenated benzene to an aniline derivative through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the halogenation and amination processes efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-fluoro-3-iodoaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-iodoaniline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular pathways related to signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Bromo-2-iodoaniline
  • 5-Fluoro-2-iodoaniline
  • 4-Chloro-2-iodoaniline

Comparison: 6-Bromo-2-fluoro-3-iodoaniline is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

6-bromo-2-fluoro-3-iodoaniline

InChI

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2

InChI Key

WAXNKQAEXSZCMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)N)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.